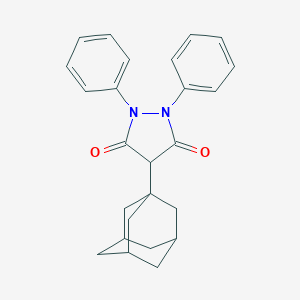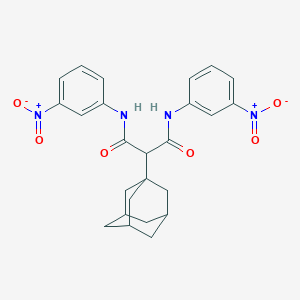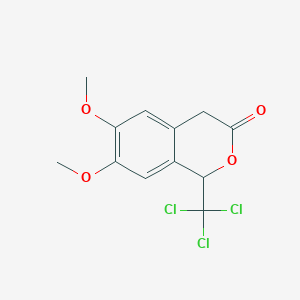
6,7-Dimethoxy-1-trichloromethyl-isochroman-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-1-trichloromethyl-isochroman-3-one, also known as DT-3, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DT-3 is a member of the isochroman family of compounds, which are known for their diverse biological activities. In
科学的研究の応用
6,7-Dimethoxy-1-trichloromethyl-isochroman-3-one has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which could make it a valuable treatment for a range of diseases.
作用機序
The mechanism of action of 6,7-Dimethoxy-1-trichloromethyl-isochroman-3-one is not fully understood, but it is thought to involve the inhibition of various cellular processes. Studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS), which can lead to cell death.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to have anti-inflammatory and anti-oxidant effects. At higher concentrations, this compound can induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
6,7-Dimethoxy-1-trichloromethyl-isochroman-3-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it a cost-effective option for research. Additionally, this compound has been shown to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 6,7-Dimethoxy-1-trichloromethyl-isochroman-3-one. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, this compound could be further studied for its anti-cancer properties, with a focus on developing new treatments for various types of cancer. Finally, the mechanism of action of this compound could be further explored to better understand its effects on cellular processes.
合成法
6,7-Dimethoxy-1-trichloromethyl-isochroman-3-one can be synthesized using a multi-step process that involves the reaction of trichloromethyl ketones with various substituted phenols. The final step involves the isomerization of the intermediate product to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
特性
分子式 |
C12H11Cl3O4 |
|---|---|
分子量 |
325.6 g/mol |
IUPAC名 |
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C12H11Cl3O4/c1-17-8-3-6-4-10(16)19-11(12(13,14)15)7(6)5-9(8)18-2/h3,5,11H,4H2,1-2H3 |
InChIキー |
CNWFLZBUBYSPCA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C(Cl)(Cl)Cl)OC |
正規SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C(Cl)(Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)
![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)


![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)
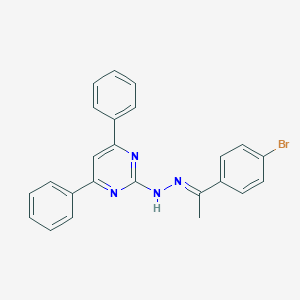
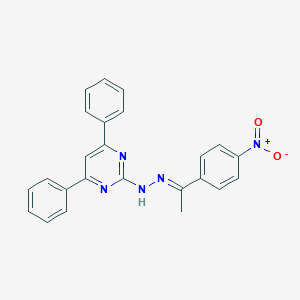

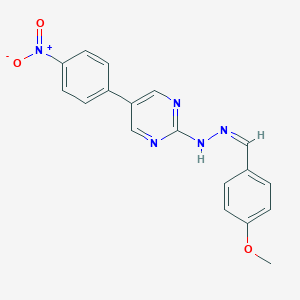
![Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)

